2-Fluoro-5-iodobenzoyl chloride

Catalog No.
S1497067
CAS No.
186584-73-6
M.F
C7H3ClFIO
M. Wt
284.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodobenzoyl chloride

CAS Number

186584-73-6

Product Name

2-Fluoro-5-iodobenzoyl chloride

IUPAC Name

2-fluoro-5-iodobenzoyl chloride

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Synonyms

2-FLUORO-5-IODOBENZOYL CHLORIDE

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Organic Synthesis:

  • Acylating Agent: Due to the presence of the acyl chloride group (COCl), 2-F-5-IBzCl can act as an acylating agent, introducing the 2-fluoro-5-iodobenzoyl group (2-F-5-IBz) onto various nucleophiles in organic synthesis. This allows for the creation of new molecules with desired functionalities. For example, a study describes its use in the synthesis of halogenated biaryl derivatives with potential biological activity [].

Medicinal Chemistry:

  • Exploratory Lead Generation: The unique combination of fluorine and iodine substituents in 2-F-5-IBzCl makes it an interesting building block for exploring the development of new bioactive molecules. The presence of these halogens can potentially influence the physicochemical and biological properties of the resulting compounds. However, limited research is currently available on the specific applications of 2-F-5-IBzCl in this field.

Material Science:

  • Potential Precursor for Functional Materials: The combined electronic and steric effects of the fluorine and iodine substituents in 2-F-5-IBzCl suggest potential applications in the development of novel functional materials. For instance, the molecule could be used as a precursor for the synthesis of polymers or other materials with specific properties, although further research is needed to explore this possibility.

2-Fluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g/mol. It is a crystalline solid, typically appearing as a white substance, with a melting point ranging from 30 to 34 °C and a predicted boiling point of approximately 269.1 °C . This compound is classified as an acid chloride, which indicates that it contains a carbonyl group (C=O) directly bonded to a chlorine atom. It is sensitive to moisture and light, requiring storage under inert gases such as nitrogen or argon at low temperatures (2–8 °C) .

As a reactive intermediate, 2-Fluoro-5-iodobenzoyl chloride likely doesn't have a specific mechanism of action in biological systems. Its primary function would be as a chemical reagent for further transformations.

  • Corrosivity: Acyl chlorides are known to be corrosive and can react with skin and tissues, causing irritation and burns.
  • Toxicity: Fluorine and iodine can be toxic in high concentrations. The specific toxicity profile of 2-Fluoro-5-iodobenzoyl chloride would require further investigation [, ].
Typical of acid chlorides, including:

  • Nucleophilic Substitution: Reacts with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Coupling Reactions: Utilized in microwave-assisted boron trichloride-mediated coupling reactions to synthesize more complex organic molecules .
  • Halogen Exchange: Can undergo halogen exchange processes, allowing for the introduction of different halogens into organic frameworks .

Several methods can be employed for the synthesis of 2-fluoro-5-iodobenzoyl chloride:

  • Direct Halogenation: The compound can be synthesized through direct halogenation of benzoyl chloride using fluorine and iodine sources.
  • Microwave-Assisted Reactions: Utilizing microwave irradiation in the presence of boron trichloride facilitates efficient coupling reactions to produce this compound from simpler precursors .
  • Substitution Reactions: Employing nucleophilic substitution methods on suitable benzoyl derivatives can yield 2-fluoro-5-iodobenzoyl chloride.

2-Fluoro-5-iodobenzoyl chloride is primarily used in:

  • Organic Synthesis: Acts as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research: Utilized in academic and industrial research for developing new chemical entities and studying reaction mechanisms involving acid chlorides .

Interaction studies involving 2-fluoro-5-iodobenzoyl chloride focus on its reactivity with nucleophiles and other reagents in synthetic chemistry. These studies help elucidate its potential role in forming biologically active compounds and understanding its behavior in various chemical environments .

Several compounds share structural similarities with 2-fluoro-5-iodobenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Fluoro-5-nitrobenzoyl chlorideC₇H₃ClFNO₂Contains a nitro group instead of iodine
4-Fluorobenzoyl chlorideC₇H₄ClFLacks iodine; fluorine at para position
3-Iodobenzoyl chlorideC₇H₅ClIContains iodine but no fluorine

Uniqueness of 2-Fluoro-5-Iodobenzoyl Chloride

The unique combination of both fluorine and iodine atoms in the benzene ring distinguishes 2-fluoro-5-iodobenzoyl chloride from other similar compounds. This combination can impart distinct electronic properties, affecting reactivity and biological activity, making it valuable for specific applications in medicinal chemistry .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Fluoro-5-iodobenzoyl chloride

Dates

Modify: 2023-08-15

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